molecular formula C6H2BrNOS2 B1529429 3-Bromothiophene-2-carbonyl isothiocyanate CAS No. 1339908-68-7

3-Bromothiophene-2-carbonyl isothiocyanate

Cat. No.: B1529429
CAS No.: 1339908-68-7
M. Wt: 248.1 g/mol
InChI Key: BQECXOBHUFFGHJ-UHFFFAOYSA-N
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Description

3-Bromothiophene-2-carbonyl isothiocyanate (CAS 1339908-68-7) is a specialized heterocyclic building block of interest in medicinal chemistry research. Its molecular formula is C 6 H 2 BrNOS 2 and it has a molecular weight of 248.12 g/mol . This compound serves as a key synthetic intermediate for the preparation of thiophene-linked 1,2,4-triazole derivatives . These derivatives are investigated for their potential chemotherapeutic activities, with in vitro studies showing that some resulting compounds exhibit marked antibacterial activity against Gram-positive bacteria and Escherichia coli , as well as potent anti-proliferative activity against certain cancer cell lines such as HepG-2 and MCF-7 . The compound should be stored at -4°C for short periods (1-2 weeks) or at -20°C for longer storage (1-2 years) . This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-bromothiophene-2-carbonyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrNOS2/c7-4-1-2-11-5(4)6(9)8-3-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQECXOBHUFFGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromothiophene as a Precursor

The preparation of 3-bromothiophene-2-carbonyl isothiocyanate begins with the synthesis of 3-bromothiophene, a key intermediate. A notable industrially viable method involves:

  • Isomerization of 2-bromothiophene to 3-bromothiophene using acidic zeolite molecular sieve ZSM-5 as a catalyst in dichlorobenzene solvent at 200 °C.
  • The resulting mixture of 3-bromothiophene and residual 2-bromothiophene is further purified by catalytic removal of 2-bromothiophene using palladium catalyst (Pd) with lithium hydroxide and potassium hydroxide as co-catalysts in ethanol at 70 °C.
  • This method yields 3-bromothiophene with 99.9% purity and less than 0.01% 2-bromothiophene content, with a short reaction route, low cost, high yield, and minimal environmental waste, suitable for industrial scale production.
Step Conditions Catalyst(s) Solvent Temperature Yield / Purity
Isomerization of 2-bromothiophene 200 °C, acidic zeolite ZSM-5 catalyst ZSM-5 Dichlorobenzene 200 °C Mixture of 3-bromothiophene + 2-bromothiophene
Catalytic removal of 2-bromothiophene Pd catalyst, LiOH and KOH co-catalysts, 70 °C Pd, LiOH, KOH Ethanol 70 °C 3-bromothiophene purity 99.9%, 2-bromothiophene <0.01%

Conversion of 3-Bromothiophene to 3-Bromothiophene-2-carbonyl Derivatives

The next step involves functionalizing 3-bromothiophene at the 2-position with a carbonyl group. This is typically achieved by:

  • Esterification of 3-bromothiophene-2-carboxylic acid to corresponding esters.
  • Subsequent hydrazinolysis to form 3-bromothiophene-2-carbohydrazide intermediates.

These intermediates serve as key substrates for further reactions leading to isothiocyanate derivatives.

Preparation of this compound

The direct preparation of this compound involves the reaction of the corresponding 3-bromothiophene-2-carbonyl derivatives (such as carbohydrazides) with isothiocyanate reagents or thiophosgene equivalents. Key methods include:

  • Reaction of 3-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates by heating in ethanol, yielding intermediate hydrazine-carbothioamides in near-quantitative yields.
  • Use of thiophosgene or thiocarbamoyl fluoride reagents to convert acyl derivatives into isothiocyanates. For example, 3-bromothiophene-2-carbonyl fluoride can be synthesized and then converted to the isothiocyanate via nucleophilic substitution reactions.
  • One-pot protocols using mild, non-toxic reagents such as tetrapropylammonium tribromide (TPATB) to convert amines or dithiocarbamate salts into isothiocyanates under biphasic water/ethyl acetate conditions, facilitating easy extraction and high yields.

Detailed Reaction Conditions and Yields

Method Starting Material Reagents / Catalysts Solvent(s) Temperature / Time Yield / Purity Notes
Reaction of carbohydrazides with haloaryl isothiocyanates 3-bromothiophene-2-carbohydrazide Haloaryl isothiocyanates Ethanol Heating (time not specified) Near quantitative yields Forms N-aryl-2-(3-bromothiophene-2-carbonyl)hydrazine-1-carbothioamides intermediate
Synthesis via 3-bromothiophene-2-carbonyl fluoride 3-bromothiophene-2-carboxylic acid Fluorinating agent (e.g., Deoxo-Fluor) Organic solvents ~1 hour 92% yield (off-white solid) Intermediate for isothiocyanate synthesis
One-pot isothiocyanate synthesis from amines/dithiocarbamate salts Amines or dithiocarbamate salts Tetrapropylammonium tribromide (TPATB), NaHCO3 Water/ethyl acetate biphasic Room temperature, 1 hour Good to excellent yields Mild, environmentally friendly protocol

Research Findings and Advantages of Preparation Methods

  • The isomerization and catalytic purification method for 3-bromothiophene offers a green chemistry approach with high selectivity, minimal waste, and industrial scalability.
  • The use of carbohydrazide intermediates allows for controlled introduction of the isothiocyanate group with high yields and purity, facilitating downstream synthesis of heterocyclic compounds.
  • The employment of fluorinating agents to prepare acyl fluorides provides efficient access to reactive intermediates for further functionalization.
  • The one-pot synthesis using TPATB and biphasic solvent systems enhances environmental acceptance, operational simplicity, and high conversion rates, representing a modern approach to isothiocyanate preparation.

Summary Table of Preparation Steps for this compound

Step Key Reaction Conditions / Catalysts Yield / Purity Environmental / Industrial Notes
1. Synthesis of 3-bromothiophene Isomerization of 2-bromothiophene + catalytic removal ZSM-5 catalyst, Pd catalyst, LiOH, KOH 99.9% purity, <0.01% impurity Green, low cost, industrially scalable
2. Formation of carbohydrazide intermediate Esterification + hydrazinolysis Standard esterification and hydrazinolysis reagents High yields Well-established synthetic steps
3. Conversion to isothiocyanate Reaction with haloaryl isothiocyanates or thiophosgene equivalents Heating in ethanol or fluorinating agents Near quantitative to 92% yield Mild conditions, high selectivity
4. Alternative one-pot synthesis From amines/dithiocarbamate salts with TPATB TPATB, NaHCO3, biphasic water/ethyl acetate Good to excellent yields Mild, environmentally friendly, easy work-up

Chemical Reactions Analysis

3-Bromothiophene-2-carbonyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Cyclization Reactions: It can be involved in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as solvents such as dichloromethane and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiophene derivatives, including 3-bromothiophene-2-carbonyl isothiocyanate, exhibit promising anticancer properties. For instance, compounds derived from thiophenes have been linked to the inhibition of various cancer-related pathways:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as the Akt pathway and PKA-mediated processes .
  • Case Studies : In vitro studies have demonstrated that derivatives of thiophene can reduce tumor cell proliferation in models of lung cancer, glioblastoma, and other malignancies .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through its interactions with various bacterial strains. Compounds containing isothiocyanate groups are known for their ability to inhibit bacterial growth by disrupting quorum sensing mechanisms:

  • Inhibition of Pathogens : Studies suggest that this compound can selectively inhibit the virulence of Gram-negative bacteria without killing them outright, thereby reducing the risk of developing drug resistance .
  • Applications in Infection Control : The compound's properties make it suitable for developing new antibacterial agents and disinfectants that target microbial communication systems .

Fungicidal Properties

This compound has been identified as a candidate for developing agricultural pesticides due to its fungicidal properties:

  • Mechanism : The compound's reactivity allows it to interact with fungal cells, potentially disrupting their metabolic processes.
  • Field Studies : Preliminary field studies indicate effective control of fungal pathogens affecting crops, providing a basis for further development into commercial fungicides.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its unique functional groups:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of various heterocycles and biologically active compounds. For example, reactions involving 3-bromothiophene derivatives have led to the development of novel triazole compounds with significant antimicrobial activity .
Compound NameStructure TypeUnique Features
5-Bromothiophene-2-carbonyl isothiocyanateSimilar thiophene derivativeDifferent bromine position
Thiophenecarboxylic acidCarboxylic acid derivativeLacks isothiocyanate functionality
4-Methylthiophene-2-carbonyl isothiocyanateMethyl-substituted derivativeVaries in biological activity

Mechanism of Action

The mechanism of action of 3-Bromothiophene-2-carbonyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

2-Bromophenyl Isothiocyanate
  • Structure : A phenyl ring substituted with bromine at the 2-position and an isothiocyanate group.
  • Electronic Effects : The phenyl ring is less electron-rich compared to thiophene, reducing π-electron conjugation. Bromine’s inductive effect dominates, decreasing electron density at the isothiocyanate group.
  • Reactivity : Slower nucleophilic addition kinetics compared to thiophene derivatives due to lower electrophilicity of –NCS .
3-Bromothiophene-2-carbonyl Isothiocyanate
  • Structure : Thiophene ring (electron-rich heterocycle) with bromine at position 3 and a carbonyl-isothiocyanate group at position 2.
  • Electronic Effects : The thiophene ring enhances electron donation to the carbonyl group, polarizing the isothiocyanate and increasing its electrophilicity. Bromine further stabilizes the transition state via resonance .

Physical Properties

Property This compound* 2-Bromophenyl Isothiocyanate
Molecular Weight (g/mol) ~245.09 (estimated) 214.08
CAS RN Not reported 13037-60-0
Boiling Point Not available 257°C (770 mmHg)
Density (g/cm³) Not available 1.591

Computational and Experimental Insights

  • Modeling Studies : Molecular Operating Environment (MOE) simulations reveal that 3-bromothiophene derivatives adopt planar conformations, optimizing interactions with hydrophobic enzyme pockets. In contrast, phenyl analogs exhibit torsional strain due to steric hindrance .
  • Spectroscopic Data : FTIR and NMR spectra for thiophene derivatives (supplemental data in ) show distinct carbonyl (1700–1750 cm⁻¹) and –NCS (2050–2100 cm⁻¹) stretches, absent in phenyl analogs.

Biological Activity

3-Bromothiophene-2-carbonyl isothiocyanate is a compound that belongs to the class of thiophene derivatives, widely recognized for their diverse biological activities. This compound features a bromine atom attached to a thiophene ring, which is further substituted with a carbonyl group and an isothiocyanate functional group. The unique structure of this compound enhances its reactivity and potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Biological Activity Overview

Research indicates that compounds containing isothiocyanate groups, including this compound, exhibit significant biological activities. These activities include antimicrobial effects, anticancer properties, and potential applications in agricultural chemistry.

Antimicrobial Activity

A study evaluated the antimicrobial activity of various thiophene-linked compounds, including derivatives of this compound. The results indicated that several derivatives demonstrated marked activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria such as Escherichia coli . However, these compounds were largely inactive against fungal strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameActivity Against Gram-Positive BacteriaActivity Against E. coliActivity Against Fungi
Compound 5aHighModerateInactive
Compound 5bHighModerateInactive
Compound 5eModerateHighInactive

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, compounds derived from this structure exhibited potent anti-proliferative activity against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were found to be less than 25 μM .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (μM)
Compound 5aHepG-2<25
Compound 5bMCF-7<25
Compound 6aPC-3<25
Compound 10bHCT-116<25

Case Studies

  • Antimicrobial Study : A systematic evaluation of thiophene-linked compounds showed that certain derivatives possess strong antibacterial properties against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the thiophene ring can enhance antimicrobial efficacy .
  • Anticancer Evaluation : In vitro studies demonstrated that compounds derived from thiophene scaffolds significantly inhibited cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the thiophene ring for enhancing anticancer activity .

Q & A

Q. What are the common synthetic routes for preparing 3-bromothiophene-2-carbonyl isothiocyanate?

The synthesis typically involves two key steps:

  • Bromination : Introduce a bromine atom at the 3-position of thiophene-2-carbonyl derivatives using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., Lewis acids) .
  • Isothiocyanate Formation : React the brominated intermediate with thiophosgene (CSCl₂) or employ a two-step process using carbon disulfide (CS₂) and di-tert-butyl dicarbonate (Boc₂O) as a catalyst. These reactions are often conducted in aprotic solvents like dimethylbenzene under mild conditions . Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination or thiourea byproduct formation.

Q. How can the stability of this compound be optimized during storage?

  • Store the compound in anhydrous conditions (e.g., under nitrogen or argon) to prevent hydrolysis of the isothiocyanate group (-NCS).
  • Use amber vials and maintain temperatures below 4°C, as brominated thiophene derivatives are prone to thermal degradation .
  • Regularly verify purity via NMR or HPLC, as decomposition products (e.g., thioureas) may form over time.

Intermediate Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

The compound participates in two primary reactions:

  • Substitution at the Bromine Site : Nucleophiles (e.g., amines, thiols) displace the bromine atom via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups (e.g., carbonyl) activating the thiophene ring .
  • Addition to the Isothiocyanate Group : Amines react with the -NCS group to form thiourea derivatives. Kinetic studies suggest this step is highly dependent on solvent polarity and temperature . Methodological Tip : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and reduce side reactions.

Q. How can side reactions be minimized during coupling reactions with amines?

  • Control Stoichiometry : Use a 1:1 molar ratio of isothiocyanate to amine to prevent over-substitution.
  • Temperature Modulation : Conduct reactions at 0–25°C to avoid thermal decomposition of the isothiocyanate group.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the desired thiourea product .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine position) and thiourea formation. The carbonyl carbon typically resonates at δ ~165–170 ppm .
  • IR Spectroscopy : The -NCS group shows a strong absorption band at ~2050–2100 cm⁻¹, while thioureas exhibit N-H stretches at ~3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for bromine isotopic signatures .

Q. How does this compound compare to other isothiocyanates in biological activity assays?

While direct data on this compound is limited, analogs like phenethyl isothiocyanate (PEITC) and allyl isothiocyanate (AITC) provide benchmarks:

  • Anticancer Activity : Evaluate via apoptosis assays (e.g., Annexin V staining) in cancer cell lines. Thiophene derivatives often show enhanced activity due to improved membrane permeability .
  • Antimicrobial Screening : Use microbroth dilution assays against Gram-positive/negative bacteria. Bromine substitution may enhance lipophilicity and target binding . Note : Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity.

Q. What strategies can resolve contradictions in reactivity data for brominated isothiocyanates?

  • Computational Modeling : Calculate Gibbs free energy (ΔG) for competing pathways (e.g., substitution vs. addition) using DFT methods to predict dominant mechanisms .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track thiourea formation kinetics via LC-MS.
  • Cross-Validation : Compare results across multiple solvents (e.g., DCM vs. THF) to identify solvent-dependent reactivity .

Methodological Considerations Table

Parameter Optimal Conditions Key References
Synthesis Temperature0–25°C (isothiocyanate formation)
Storage Conditions<4°C, anhydrous, inert atmosphere
Reaction SolventDimethylbenzene or DMF
Purification MethodSilica gel chromatography (Hexane:EtOAc 3:1)
Biological AssayApoptosis (Annexin V), MIC (microbroth dilution)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromothiophene-2-carbonyl isothiocyanate
Reactant of Route 2
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3-Bromothiophene-2-carbonyl isothiocyanate

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